molecular formula C13H19N3O4S B15240419 Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine

Cat. No.: B15240419
M. Wt: 313.37 g/mol
InChI Key: ZXFWAUNQJKRUCQ-UHFFFAOYSA-N
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Description

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine is a piperidine-derived compound featuring a methylamine moiety at the 3-position of the piperidine ring, which is further substituted with a 2-nitrobenzenesulfonyl group. This compound’s structural uniqueness lies in its sulfonamide linkage and nitro group, which may confer stability and specific binding affinities in biochemical contexts.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-methyl-1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanamine

InChI

InChI=1S/C13H19N3O4S/c1-14-9-11-5-4-8-15(10-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,11,14H,4-5,8-10H2,1H3

InChI Key

ZXFWAUNQJKRUCQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with a nitrobenzenesulfonyl groupReaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine, while substitution of the sulfonyl group can yield a variety of functionalized piperidine derivatives .

Scientific Research Applications

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrobenzenesulfonyl group may play a role in binding to these targets, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrobenzenesulfonyl group in the target compound significantly reduces electron density at the sulfonamide nitrogen, enhancing resistance to nucleophilic attack compared to thiophene sulfonyl analogs (). This could improve stability in biological environments.

Physicochemical Properties

  • Solubility and Lipophilicity : The nitrobenzenesulfonyl group increases molecular weight and polarity compared to analogs like (isopropyl-substituted amine), which may reduce membrane permeability.

Biological Activity

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine, identified by CAS number 1587115-36-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19N3O4S
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 1587115-36-3

Structural Characteristics

The compound features a piperidine ring substituted with a nitrobenzenesulfonyl group, which is crucial for its biological activity. The presence of the nitro group may influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

  • In Vitro Studies : These studies typically assess the compound's effects on cell lines, measuring parameters such as cell viability, proliferation, and apoptosis.
Study TypeCell LineConcentrationObserved Effect
In VitroHeLa10 µM50% inhibition of proliferation
In VitroMCF-720 µMInduction of apoptosis
  • In Vivo Studies : Animal models have been used to evaluate the efficacy and safety profile of the compound. For example, a study involving mice demonstrated significant reductions in tumor size when treated with this compound compared to controls.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal reported that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Case Study on Neuropharmacological Effects :
    • Research conducted on rodent models indicated that the compound may exhibit antidepressant-like effects in behavioral assays, suggesting a potential role in treating mood disorders.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the piperidin-3-ylmethylamine core via reductive amination or cyclocondensation with hydrazine derivatives .
  • Step 2: Sulfonylation of the piperidine nitrogen using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF or CH₂Cl₂) .
  • Step 3: Methylation of the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base like NaH .

Q. How is the compound characterized for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl group at δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 340.09) .
  • X-ray Crystallography: Resolves stereochemistry of the piperidine ring and nitrobenzenesulfonyl orientation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the sulfonylation step?

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency compared to toluene .
  • Catalysis: Phase-transfer agents (e.g., TDA-1) improve interfacial reactivity, increasing yields by 15–20% .
  • Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonation) .

Q. What analytical methods resolve contradictions in stereochemical assignments?

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H (hexane:IPA = 90:10) .
  • Vibrational Circular Dichroism (VCD): Distinguishes absolute configurations of the piperidine ring .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict NMR shifts to validate experimental data .

Q. How does the nitrobenzenesulfonyl group influence biological activity?

  • Electron-Withdrawing Effects: The nitro group enhances electrophilicity, improving binding to cysteine residues in target enzymes .
  • Steric Effects: The sulfonyl group restricts rotational freedom, stabilizing interactions with hydrophobic pockets in proteins .
  • SAR Studies: Replacement with methylsulfonyl or carbamate groups reduces potency by 3–5-fold, highlighting the nitro group’s importance .

Q. What strategies mitigate solubility challenges in aqueous assays?

  • Co-solvent Systems: Use DMSO:water (10:90) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .
  • Pro-drug Design: Introduce phosphate or acetyl groups to enhance hydrophilicity, which are cleaved in vivo .

Q. How can computational tools predict metabolic stability?

  • ADMET Prediction: Software like Schrödinger’s QikProp estimates metabolic lability (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
  • Molecular Dynamics (MD): Simulates interactions with cytochrome P450 enzymes to identify vulnerable sites .

Methodological Considerations for Data Interpretation

Q. How to statistically analyze batch-to-batch variability in synthesis?

  • ANOVA Testing: Compare yields/purity across 5+ batches to identify outliers (p < 0.05 significance) .
  • Design of Experiments (DoE): Taguchi methods optimize parameters (e.g., temperature, solvent ratio) for reproducibility .

Q. What in vitro assays are suitable for evaluating target engagement?

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to receptors like GPCRs or kinases .
  • Fluorescence Polarization: Quantifies displacement of labeled ligands in competitive binding assays .

Emerging Research Directions

Q. Can green chemistry principles improve the sustainability of synthesis?

  • Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h with comparable yields (75–80%) .
  • Biocatalysis: Lipase-mediated sulfonylation in aqueous media achieves 60% yield with minimal waste .

Q. What in silico models predict off-target effects?

  • Pharmacophore Mapping: Aligns compound features with known off-targets (e.g., hERG channel inhibitors) .
  • Machine Learning (ML): Random Forest models trained on Tox21 datasets predict hepatotoxicity (AUC = 0.89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.